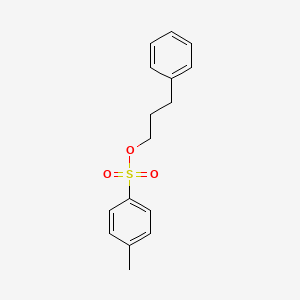

3-Phenylpropyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTNYXPTUOOGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451036 | |

| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-75-4 | |

| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate from 3-phenylpropan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropyl 4-methylbenzenesulfonate, a crucial intermediate in various organic syntheses. The primary focus is on the esterification of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride (TsCl). This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses critical process parameters, potential side reactions, and purification strategies. It is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a thorough understanding and practical guidance for this important transformation.

Introduction: The Significance of Tosylates in Organic Synthesis

In the realm of modern organic synthesis, the conversion of alcohols into better leaving groups is a fundamental and often necessary transformation. Arylsulfonates, such as this compound (also known as 3-phenylpropyl tosylate), are paramount in this regard.[1] The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion, making it significantly more effective than halides in many nucleophilic substitution reactions.[1] This enhanced reactivity allows for the facile introduction of the 3-phenylpropyl moiety into a wide array of molecular scaffolds, a critical step in the synthesis of complex natural products and novel pharmaceutical agents.[1]

The synthesis of this compound from 3-phenylpropan-1-ol is a classic example of alcohol activation.[2][3] By converting the poorly leaving hydroxyl group (-OH) into a tosylate group (-OTs), the carbon atom to which it is attached becomes highly susceptible to nucleophilic attack.[2][4] This guide will explore the nuances of this reaction, providing the necessary detail for its successful and efficient execution.

The Core Reaction: Mechanistic Insights into Tosylation

The synthesis of this compound is most commonly achieved through the direct esterification of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride (TsCl).[1] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[1]

The Role of the Base: More Than Just an Acid Scavenger

While the base's primary role is to neutralize the HCl generated during the reaction, its function can be more intricate, particularly when using pyridine.[5] Pyridine can act as a nucleophilic catalyst.[6][7] Being more nucleophilic than the alcohol, pyridine can attack the highly electrophilic sulfur atom of TsCl to form an N-tosylpyridinium chloride intermediate.[6][7] This intermediate is even more reactive towards the alcohol than TsCl itself, thus accelerating the rate of tosylation.[6][7]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the tosyl chloride. This is a key step where the hydroxyl group is converted into a sulfonate ester.[8][9] Importantly, this reaction occurs with retention of configuration at the alcohol's carbon atom because the C-O bond of the alcohol is not broken during this step.[5][10]

The overall transformation can be summarized as follows:

Step 1: Activation of Tosyl Chloride (with Pyridine) Pyridine attacks p-toluenesulfonyl chloride to form the highly reactive N-tosylpyridinium intermediate.

Step 2: Nucleophilic Attack by the Alcohol The oxygen atom of 3-phenylpropan-1-ol attacks the sulfur atom of the N-tosylpyridinium intermediate (or TsCl directly), leading to the formation of an oxonium ion.

Step 3: Deprotonation The base (e.g., pyridine) removes a proton from the oxonium ion to yield the final product, this compound, and the pyridinium hydrochloride salt.

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. Adherence to these steps, particularly regarding anhydrous conditions, is critical for achieving a high yield and purity.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-phenylpropan-1-ol | C₉H₁₂O | 136.19 | 5.00 g | 36.7 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 7.70 g | 40.4 | 1.1 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 4.36 mL | 55.1 | 1.5 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - | - |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).[11]

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0-5°C.

-

Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the cooled solution.[11]

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution, ensuring the temperature is maintained at or below 5°C.[4] The addition should be done carefully to control any exotherm.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is complete when the starting alcohol spot is no longer visible.

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

-

Purification: The crude product, typically an oil, can be purified by flash column chromatography on silica gel if necessary, using a gradient of hexane and ethyl acetate as the eluent.[4]

Critical Considerations and Troubleshooting

Anhydrous Conditions

The success of this reaction is highly dependent on maintaining anhydrous conditions. p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which is unreactive towards the alcohol.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Temperature Control

Maintaining a low temperature (0-5°C) during the addition of TsCl is crucial to minimize side reactions. At higher temperatures, there is an increased risk of forming the corresponding alkyl chloride as a byproduct.[13]

Potential Side Reaction: Formation of 3-phenylpropyl chloride

A common side product in the tosylation of alcohols is the corresponding alkyl chloride.[4] This occurs when the chloride ion, generated from the HCl byproduct and present as pyridinium hydrochloride, acts as a nucleophile and displaces the newly formed tosylate group.[4] This is particularly a concern with benzylic and allylic alcohols, but can also occur with primary alcohols, especially if the reaction is allowed to proceed for an extended period at room temperature or is heated.[13]

Purification Strategy

The polarity of the starting material, product, and potential byproduct dictates the purification strategy. 3-phenylpropan-1-ol is more polar than the 3-phenylpropyl tosylate product. The 3-phenylpropyl chloride byproduct is less polar than the tosylate.[4] This difference in polarity allows for effective separation by silica gel chromatography.

Conclusion

The synthesis of this compound from 3-phenylpropan-1-ol is a robust and widely applicable method for activating a primary alcohol. By understanding the reaction mechanism, adhering to a validated protocol, and being mindful of critical parameters such as anhydrous conditions and temperature control, researchers can reliably produce this valuable synthetic intermediate. The information provided in this guide serves as a comprehensive resource for the successful execution of this important organic transformation.

References

-

Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). The Role of TsCl Pyridine in Organic Synthesis. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]

-

Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis? Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Ivanova, A., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 3742-75-4 | this compound | MFCD00159241. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

Semantic Scholar. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

-

MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Phenylureido)phenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Pearson+. (2024, May 11). Give the structures of the intermediates represented by letters J... Retrieved from [Link]

-

Reddit. (2025, January 21). Tosylation protocol? Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]

-

MDPI. (2022, October 26). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from [Link]

- Google Patents. (n.d.). US3238242A - Process for the preparation of phenyl (meta-and para-tolyl)-propionitriles.

-

ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]

-

PubMed. (2022, August 5). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Retrieved from [Link]

Sources

- 1. This compound | 3742-75-4 | Benchchem [benchchem.com]

- 2. The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 3. Give the structures of the intermediates represented by letters J... | Study Prep in Pearson+ [pearson.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reactionweb.io [reactionweb.io]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-Phenylpropyl 4-methylbenzenesulfonate

Introduction

In the landscape of modern organic synthesis, arylsulfonates are indispensable tools, prized for their role as exceptional leaving groups in a multitude of nucleophilic substitution reactions.[1] This utility stems from the pronounced stability of the resultant sulfonate anion, which is effectively stabilized by resonance. Among these, 3-Phenylpropyl 4-methylbenzenesulfonate (also known as 3-phenylpropyl tosylate) serves as a critical intermediate for introducing the 3-phenylpropyl moiety into diverse molecular architectures, finding applications from mechanistic studies to the synthesis of complex pharmaceutical agents and heterocyclic compounds.[1]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. The protocols and interpretations herein are presented from a field-proven perspective, emphasizing the causality behind experimental choices to ensure robust, self-validating results for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

A foundational step in any chemical analysis is the unambiguous confirmation of the molecule's structure and fundamental properties.

-

Chemical Name: this compound

-

Synonyms: 3-Phenylpropyl tosylate

-

Molecular Formula: C₁₆H₁₈O₃S[3]

-

Molecular Weight: 290.38 g/mol [3]

The most common synthetic route to this compound is the direct esterification of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine to neutralize the HCl byproduct.[1] This straightforward reaction forms the stable sulfonate ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[6][7][8]

Expertise & Experience: Rationale for NMR Analysis

The choice of NMR as the primary characterization technique is based on its ability to provide an unambiguous map of the molecule's carbon-hydrogen framework. For this compound, we anticipate distinct signals for the aromatic protons of the phenyl and tosyl groups, as well as the aliphatic protons of the propyl chain. Key diagnostic indicators include:

-

Chemical Shift (δ): The position of a signal reveals the electronic environment. Protons on the tosyl ring, being adjacent to the electron-withdrawing sulfonate group, are expected to be deshielded and appear downfield compared to the protons of the terminal phenyl ring.[1]

-

Integration: The area under each proton signal is proportional to the number of protons it represents, allowing for a quantitative proton count.[6][9]

-

Spin-Spin Splitting: The multiplicity (singlet, doublet, triplet, etc.) of a signal reveals the number of neighboring, non-equivalent protons, thus establishing connectivity within the molecule.[6][9]

Trustworthiness: A Self-Validating Protocol for NMR

This protocol is designed to ensure reproducibility and accuracy. Every step has a clear purpose aimed at generating high-quality, interpretable data.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point for all other chemical shifts.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) are averaged to achieve a high signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a detailed proton map of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.80 | Doublet (d) | 2H | 8.1 | Ar-H (ortho to SO₂) |

| 7.35 | Doublet (d) | 2H | 8.1 | Ar-H (meta to SO₂) |

| 7.29 - 7.15 | Multiplet (m) | 5H | - | Phenyl C₆H₅ |

| 4.05 | Triplet (t) | 2H | 6.3 | -O-CH₂- |

| 2.65 | Triplet (t) | 2H | 7.5 | -CH₂-Ph |

| 2.44 | Singlet (s) | 3H | - | Ar-CH₃ |

| 2.00 | Quintet | 2H | - | -CH₂-CH₂-CH₂- |

| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1] |

Interpretation:

-

δ 7.80 & 7.35 (d, 2H each): These two doublets correspond to the four aromatic protons of the para-substituted tosyl group. The protons at 7.80 ppm are ortho to the strongly electron-withdrawing sulfonate group, causing them to be the most deshielded aromatic protons. The protons at 7.35 ppm are meta. Their coupling constant of 8.1 Hz is characteristic of ortho coupling on a benzene ring.[1]

-

δ 7.29 - 7.15 (m, 5H): This multiplet integrates to five protons and represents the monosubstituted phenyl ring at the end of the propyl chain.

-

δ 4.05 (t, 2H): This triplet is assigned to the methylene (-CH₂-) group directly attached to the oxygen atom. Its downfield shift is due to the deshielding effect of the electronegative oxygen. It is a triplet because it is adjacent to another methylene group (n+1 rule, 2+1=3).[1][9]

-

δ 2.65 (t, 2H): This triplet corresponds to the benzylic methylene group (-CH₂-Ph). It is adjacent to one other methylene group, hence it appears as a triplet.

-

δ 2.44 (s, 3H): This sharp singlet integrates to three protons and is characteristic of the methyl group on the tosyl ring. It is a singlet because it has no adjacent protons to couple with.[1]

-

δ 2.00 (quintet, 2H): This signal corresponds to the central methylene group of the propyl chain. It is flanked by two other methylene groups (2+2=4 neighboring protons), and while theoretically a pentet or quintet, it often appears as a complex multiplet.[1]

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Quaternary Ar-C (C-SO₂) |

| 140.5 | Quaternary Ar-C (ipso-C of Phenyl) |

| 133.0 | Quaternary Ar-C (C-CH₃) |

| 129.8 | Ar-CH (meta to SO₂) |

| 128.4 | Ar-CH (Phenyl) |

| 128.3 | Ar-CH (Phenyl) |

| 127.8 | Ar-CH (ortho to SO₂) |

| 126.1 | Ar-CH (para-C of Phenyl) |

| 69.3 | -O-CH₂- |

| 31.8 | -CH₂-Ph |

| 30.2 | -CH₂-CH₂-CH₂- |

| 21.6 | Ar-CH₃ |

| Table 2: ¹³C NMR Spectral Data for this compound.[1] (Note: Some phenyl carbon signals may overlap). |

Interpretation:

-

δ 144.8, 140.5, 133.0: These signals in the downfield region correspond to the four quaternary (non-protonated) aromatic carbons.

-

δ 129.8 - 126.1: This cluster of signals represents the eight protonated aromatic carbons from both the tosyl and phenyl rings.

-

δ 69.3: The signal for the carbon atom bonded to the oxygen (-O-CH₂-) appears significantly downfield in the aliphatic region due to the strong deshielding effect of the oxygen atom.

-

δ 31.8 & 30.2: These are the signals for the remaining two aliphatic carbons of the propyl chain.

-

δ 21.6: This upfield signal is characteristic of the methyl carbon of the tosyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Rationale for IR Analysis

For this compound, IR is used to confirm the presence of key structural motifs. The expected vibrations serve as a fingerprint for the compound:

-

Aromatic Rings: C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[10][12]

-

Sulfonate Group (SO₃): Very strong and characteristic asymmetric and symmetric S=O stretching bands.

-

Aliphatic Chain: C-H stretching vibrations just below 3000 cm⁻¹.

-

Ester Linkage: C-O and S-O stretching vibrations in the fingerprint region.

Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

IR Spectrum Analysis and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3100-3000 | Medium-Weak | =C-H Stretch | Aromatic Rings |

| ~ 2950-2850 | Medium | -C-H Stretch | Propyl Chain |

| ~ 1600, ~1475 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Rings |

| ~ 1360 | Strong | S=O Asymmetric Stretch | Sulfonate |

| ~ 1175 | Strong | S=O Symmetric Stretch | Sulfonate |

| ~ 1100-1000 | Strong | S-O Stretch | Sulfonate Ester |

| ~ 950 | Strong | C-O Stretch | Sulfonate Ester |

| ~ 900-675 | Strong | C-H Out-of-plane bend | Aromatic Substitution |

| Table 3: Characteristic IR Absorption Bands for this compound. (Values are typical ranges based on sources[10][12][13][14]). |

Interpretation: The presence of strong, sharp peaks around 1360 cm⁻¹ and 1175 cm⁻¹ is the most definitive evidence for the sulfonate group.[13] The distinction between C-H stretching peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) confirms the presence of both structural types.[12][15] The combination of these bands provides strong corroborating evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.[16]

Rationale for Mass Spectrometry

Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways.[16] For this compound, we expect to see:

-

Molecular Ion (M⁺•): A peak corresponding to the intact molecule's mass (290.38 Da), confirming the molecular formula.

-

Key Fragments: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. We anticipate cleavage at the C-O and S-O bonds, leading to characteristic, stable ions.[17]

Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe, which is heated to vaporize the sample into the ion source.

-

Ionization: Bombard the vaporized sample with a beam of 70 eV electrons. This energy is sufficient to cause ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis and Fragmentation

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 290 , corresponding to the [C₁₆H₁₈O₃S]⁺• ion.

-

Major Fragmentation Pathways: The energetically unstable molecular ion will fragment. The most probable cleavages result in stable charged fragments.

Sources

- 1. This compound | 3742-75-4 | Benchchem [benchchem.com]

- 2. This compound | 3742-75-4 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3742-75-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 3742-75-4 [chemicalbook.com]

- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 8. ijirset.com [ijirset.com]

- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]

- 15. Interpreting IR Spectra [chemistrysteps.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

Technical Guide: The Tosylate Group in Precision Organic Synthesis

Role, Reactivity, and Risk Management in Drug Development

Executive Summary

In the architecture of small molecule drug discovery, the hydroxyl group is ubiquitous yet chemically inert toward nucleophilic displacement. The

Mechanistic Foundation: The Physics of Activation

The utility of the tosylate group (OTs) stems from its ability to delocalize negative charge across three oxygen atoms via resonance, transforming a strong base (alkoxide, poor leaving group) into a weak base (sulfonate, excellent leaving group).

2.1 Comparative Leaving Group Ability

To predict reactivity, we compare the basicity of the leaving group.[1] A weaker base implies a more stable anion and a faster rate of displacement.

| Leaving Group | Conjugate Acid | Relative Reactivity ( | |

| Triflate (-OTf) | Triflic Acid | ||

| Tosylate (-OTs) | |||

| Mesylate (-OMs) | Methanesulfonic Acid | ||

| Iodide (-I) | Hydroiodic Acid | ||

| Chloride (-Cl) | Hydrochloric Acid | ||

| Hydroxyl (-OH) | Water |

Note: While Triflates are more reactive, Tosylates offer a balance of stability (crystalline solids) and reactivity, making them preferred for scale-up.

2.2 The Activation Pathway (Pyridine Catalysis)

The standard synthesis utilizes Tosyl Chloride (TsCl) and Pyridine. Pyridine acts not merely as a base to scavenge HCl, but as a nucleophilic catalyst , forming a reactive

Figure 1: Catalytic cycle of alcohol tosylation.[4][5] The formation of N-tosylpyridinium accelerates the reaction significantly compared to non-nucleophilic bases.

Strategic Synthesis & Protocols

3.1 Standard Operating Procedure (Primary/Secondary Alcohols)

Objective: Convert (S)-2-butanol to (S)-2-butyl tosylate with retention of configuration.

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Solvent: Dissolve Alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Reagents: Add Pyridine (1.5 - 2.0 equiv). Cool to

.-

Critical: Low temperature prevents elimination side reactions.

-

-

Addition: Add TsCl (1.1 - 1.2 equiv) portion-wise.

-

Catalysis: If reaction is sluggish (sterically hindered alcohols), add 10 mol% DMAP (

-Dimethylaminopyridine).

-

-

Quench: Upon TLC completion (typically 2-4h), quench with saturated

or water. -

Workup: Wash organic layer with 1M HCl (to remove residual pyridine), then brine. Dry over

.[6]

3.2 Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance or wet solvent (TsCl hydrolysis).[7] | Add catalytic DMAP (0.1 eq); Ensure anhydrous conditions; Switch solvent to Pyridine (neat). |

| Alkyl Chloride Formation | Reaction ran too long/hot. Pyridine-HCl acts as source of | Keep T < |

| Elimination Product | Substrate is tertiary or basic conditions too strong. | This method is poor for |

Reactivity Profile: vs. Elimination

Once installed, the tosylate group dictates the reaction pathway based on the nucleophile and substrate structure.

4.1 Stereochemical Implications

-

Formation: Retention of configuration (C-O bond is not broken).

-

Displacement (

): Inversion of configuration (Walden Inversion).-

Example: (S)-2-butyl tosylate +

-

4.2 Reactivity Decision Tree

Researchers must evaluate the competition between Substitution (

Figure 2: Predictive logic for Tosylate reactivity. Note that

Critical Safety: Genotoxic Impurity (GTI) Management

For drug development professionals, the handling of tosylates is a regulatory critical quality attribute (CQA).

5.1 The Alkyl Tosylate Hazard

Alkyl tosylates (e.g., Methyl Tosylate, Ethyl Tosylate) are potent alkylating agents. They can alkylate DNA bases (e.g., N7-guanine), leading to mutagenesis.

-

Regulatory Status: Class 1 / Class 2 Mutagenic Impurities under ICH M7 .

-

Threshold of Toxicological Concern (TTC): For lifetime exposure, intake must be limited to < 1.5 µ g/day .

5.2 Control Strategy

If a synthesis involves a lower alcohol (MeOH, EtOH) and TsOH (or TsCl), there is a high risk of forming alkyl tosylates.

-

Avoidance: Replace MeOH/EtOH with non-reactive solvents (THF, DCM) during steps involving TsCl.

-

Purging: Alkyl tosylates are easily hydrolyzed by base.

-

Protocol: Treat the reaction stream with aqueous NaOH or imidazole to hydrolyze residual alkyl tosylates back to the alcohol and harmless sulfonate salt before isolation.

-

-

Detection: Develop a specific LC-MS/MS method with a Limit of Quantitation (LOQ) at the ppm level relative to the API dose.

References

-

Kabalka, G. W., & Varma, M. (1986). The Synthesis of Organic Sulfonates.[7]Tetrahedron , 42(13), 3429-3447.

-

International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.ICH Guidelines .[8]

-

Guthrie, R. D. (1990). The Sulfonyl Group in Organic Synthesis.Encyclopedia of Reagents for Organic Synthesis .

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[8]Wiley .[8] (Focus on Alkyl Tosylate purging).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[4][6][7][9][10][11][12] (Chapter 17: Nucleophilic Substitution). Oxford University Press .

Sources

- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sciencemadness Discussion Board - Toluenesulfonic acid and Sulfonic acids in genera - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. reactionweb.io [reactionweb.io]

- 5. orgosolver.com [orgosolver.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. nihs.go.jp [nihs.go.jp]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

Methodological & Application

3-Phenylpropyl 4-methylbenzenesulfonate for the preparation of N-substituted heterocyclic compounds

Abstract

This application note details the optimized protocols for utilizing 3-phenylpropyl 4-methylbenzenesulfonate (3-phenylpropyl tosylate) as a precision alkylating agent for nitrogen-containing heterocycles. Unlike alkyl halides, this tosylate reagent offers enhanced crystallinity, tunable reactivity, and avoids the use of corrosive halogenating agents during precursor synthesis. This guide covers the synthesis of the reagent, two distinct N-alkylation protocols (Method A: Weak Base, Method B: Strong Base), and critical strategies for managing regioselectivity and genotoxic impurity (GTI) risks in pharmaceutical workflows.

Introduction & Strategic Rationale

The 3-phenylpropyl moiety is a "privileged structure" in medicinal chemistry, frequently serving as a hydrophobic pharmacophore in GPCR ligands (e.g., histamine H3 antagonists, opioid modulators) and as a linker in PROTAC design.

While 1-bromo-3-phenylpropane is commercially available, the corresponding tosylate (4-methylbenzenesulfonate) is often preferred in process chemistry for three key reasons:

-

Safety & Handling: It avoids the use of volatile and lachrymatory alkyl bromides/iodides.

-

Reaction Kinetics: The tosylate group (

) is an excellent leaving group ( -

Precursor Availability: It is readily synthesized from 3-phenyl-1-propanol, a cheap and stable starting material, allowing for fresh preparation of the alkylating agent to ensure high purity.

Reagent Preparation Protocol

If the reagent is not purchased, it must be synthesized with high purity to prevent alcohol contamination.

Objective: Synthesis of this compound. Scale: 10.0 mmol (Adaptable).

Reagents:

-

3-Phenyl-1-propanol (1.36 g, 10.0 mmol)

- -Toluenesulfonyl chloride (TsCl) (2.10 g, 11.0 mmol)

-

Triethylamine (

) (2.1 mL, 15.0 mmol) -

DMAP (4-Dimethylaminopyridine) (122 mg, 1.0 mmol - Catalyst)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask. Add 3-phenyl-1-propanol,

, DMAP, and DCM under -

Addition: Add TsCl portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours.

-

Self-Validation: TLC (Hexane:EtOAc 4:1) should show complete consumption of the polar alcohol (

) and appearance of the non-polar tosylate (

-

-

Workup: Quench with water (20 mL). Separate organic layer.[1] Wash with 1M HCl (to remove amine), Sat.

, and Brine.[2] -

Isolation: Dry over

, filter, and concentrate. If the product is an oil, it can often be crystallized from Hexane/EtOAc or used directly if purity >95% by NMR.

Core Application Protocols: N-Alkylation[3][4]

Select the method based on the acidity (

Method A: Weak Base / Polar Aprotic (For Piperidines, Pyrrolidines, Morpholines)

Target: Secondary amines (

Reagents:

-

Heterocycle (e.g., Piperidine) (1.0 equiv)[3]

-

3-Phenylpropyl tosylate (1.1 equiv)

-

Base:

(Powdered, anhydrous) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) [Green Alternative] or DMF.[4]

Step-by-Step:

-

Suspend

and the heterocycle in MeCN (0.2 M concentration). -

Add 3-phenylpropyl tosylate.

-

Heat to 60–80°C for 4–12 hours.

-

Note: Secondary amines are nucleophilic enough to react at RT, but heat ensures conversion of the bulky tosylate.

-

-

Quench (Critical): Add 0.5 equiv of a scavenger amine (e.g., morpholine) and heat for 30 mins to destroy excess genotoxic tosylate.

-

Filter off solids (

/KOTs). Concentrate filtrate.

Method B: Strong Base / Anionic Mechanism (For Indoles, Imidazoles, Benzimidazoles)

Target: Aromatic heterocycles requiring deprotonation (

Reagents:

-

Heterocycle (e.g., Indole) (1.0 equiv)

-

3-Phenylpropyl tosylate (1.1 equiv)

-

Base: Sodium Hydride (NaH) (60% in oil) (1.2 equiv)

-

Solvent: Anhydrous DMF or THF.

Step-by-Step:

-

Deprotonation: Dissolve heterocycle in DMF at 0°C. Carefully add NaH. Stir 30 min until

evolution ceases.-

Visual Check: Solution often turns yellow/orange (anion formation).

-

-

Alkylation: Add 3-phenylpropyl tosylate dropwise at 0°C.

-

Allow to warm to RT. Stir 2–6 hours.

-

Workup: Pour into ice-water. Extract with EtOAc.

Critical Quality Attributes & Troubleshooting

Regioselectivity in Azoles (Imidazole/Triazole)

When alkylating unsymmetrical imidazoles (e.g., 4-substituted imidazole), a mixture of N1 and N3 isomers is common.[5]

-

Mechanism: The tosylate is bulky. Steric hindrance at the N3 position (adjacent to the C4 substituent) generally favors N1-alkylation (the less hindered side).

-

Optimization: Use Method B (NaH) . The anionic mechanism (

) is more sensitive to steric bulk than the neutral mechanism, enhancing selectivity for the less hindered nitrogen.

Data Summary: Solvent & Base Effects

| Parameter | Recommended | Alternative | Impact on Outcome |

| Solvent | Acetonitrile | DMF, Toluene | MeCN is easier to remove; DMF accelerates |

| Base | Cesium ("Cesium Effect") improves solubility and yields for difficult substrates. | ||

| Temp | 60°C | 80–100°C | Higher temps increase rate but risk elimination (forming 3-phenylpropene). |

Mechanism & Workflow Visualization

The following diagram illustrates the

Caption: Workflow for selecting alkylation conditions and ensuring GTI safety.

Safety & GTI Management

WARNING: this compound is a Potential Genotoxic Impurity (PGI) . It is an alkylating agent capable of reacting with DNA.[6][7]

-

Containment: Handle all solids in a fume hood or isolator.

-

Destruction: Never dispose of active reaction mixtures directly. Treat waste with dilute ammonia or NaOH to hydrolyze residual tosylate to the harmless alcohol and tosylate salt.

-

Trace Analysis: For pharmaceutical intermediates, residual levels must be quantified (typically < ppm levels) using LC-MS/MS.

References

-

Reagent Synthesis: ChemicalBook. (2024). Synthesis of this compound. Link

-

General N-Alkylation (Piperidine): Organic Syntheses. (2010). Preparation of N-Alkylated Amines; General Procedure. Org. Synth. 2010, 87, 231.[1] Link

-

Regioselectivity (Indazoles/Imidazoles): Beilstein J. Org. Chem. (2021).[4][8] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1950. Link

-

Safety (GTI Control): Snodin, D.J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

-

Mechanism (SN2 vs E2): Master Organic Chemistry. (2015).[6][9][10] Tosylates and Mesylates. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. asianjpr.com [asianjpr.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Protocol for the Alkylation of Amines with 3-Phenylpropyl 4-methylbenzenesulfonate

Strategic Abstract

This application note details the synthetic protocol for installing a 3-phenylpropyl motif onto an amine scaffold using 3-phenylpropyl 4-methylbenzenesulfonate (3-phenylpropyl tosylate) . This specific alkyl chain is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (e.g., dopamine and opioid receptor antagonists) due to its ability to access deep hydrophobic pockets.

Unlike alkyl halides, the tosylate electrophile offers higher crystallinity, stability, and often superior reaction kinetics. However, the high reactivity of the tosylate group necessitates strict control over stoichiometry to prevent the "runaway train" of polyalkylation.

Mechanistic Foundations

The reaction proceeds via a classical Substitution Nucleophilic Bimolecular (

Key Mechanistic Drivers:

-

Leaving Group Ability: The tosylate anion (

) is a weak base (conjugate acid -

Finkelstein-type Catalysis (Optional): For sterically hindered amines, the addition of Sodium Iodide (NaI) converts the tosylate to the corresponding alkyl iodide in situ. The iodide is a better nucleophile (faster attack on OTs) and a better leaving group (weaker bond to carbon), accelerating the overall rate.

Diagram 1: Reaction Mechanism & Catalytic Cycle

Caption:

Critical Control Points (The "Why" behind the "How")

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 equiv Tosylate : 1.2–3.0 equiv Amine | Crucial: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-alkylation. Excess amine suppresses this. |

| Base | Inorganic bases are preferred to scavenge the generated p-toluenesulfonic acid without competing as nucleophiles. Cesium is used for sluggish reactions (higher solubility/basicity). | |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases. MeCN is easier to remove (bp 82°C) than DMF. |

| Concentration | 0.1 M – 0.2 M | Dilution favors mono-alkylation. High concentrations increase the probability of a second alkylation event. |

Experimental Protocols

Method A: Standard Alkylation (Acetonitrile Reflux)

Best for: Primary amines, non-hindered secondary amines.

Reagents:

-

Amine substrate (1.5 equiv)

-

This compound (1.0 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetonitrile (anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 equiv) in anhydrous Acetonitrile (0.2 M relative to tosylate). -

Addition: Add the Amine (1.5 equiv). Stir for 10 minutes at room temperature.

-

Initiation: Add 3-Phenylpropyl tosylate (1.0 equiv) in one portion.

-

Reaction: Fit the flask with a reflux condenser and heat to 80°C (reflux) under an inert atmosphere (

or Ar). -

Monitoring: Monitor by TLC or LC-MS every 2 hours. The tosylate is UV active (254 nm). Look for the disappearance of the tosylate peak and the appearance of a more polar amine spot.

-

Note: If the reaction stalls after 6 hours, add 0.1 equiv of NaI (see Method B).

-

-

Workup: Cool to room temperature. Filter off the solids (inorganic salts).[3] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc and wash with saturated

. Dry over

Method B: Iodide-Catalyzed (Finkelstein Modification)

Best for: Sterically hindered amines, anilines, or temperature-sensitive substrates.

Reagents:

-

Amine (1.2 equiv)

-

Tosylate (1.0 equiv)

-

Sodium Iodide (NaI) (0.1 – 0.5 equiv)

- -Diisopropylethylamine (DIPEA) (2.0 equiv)

-

DMF (Dimethylformamide)[4]

Procedure:

-

Dissolve the Tosylate and NaI in DMF (0.2 M). Stir at RT for 30 mins. Mechanistic Note: This pre-incubation converts the Tosylate to the more reactive Iodide.

-

Add the Amine and DIPEA .

-

Heat to 60°C . (Lower temperature is possible due to higher reactivity).

-

Workup (Crucial): DMF is hard to remove. Dilute the reaction mixture with 10x volume of water and extract 3x with Diethyl Ether or EtOAc. The amine product will move to the organic layer; DMF stays in the aqueous layer.

Workflow & Purification Strategy

Purifying amines on silica gel is notoriously difficult due to the interaction between the basic amine and acidic silanols, causing "streaking."

Diagram 2: Purification Decision Tree

Caption: Optimized workflow for amine purification to remove non-basic impurities.

Purification Tips:

-

The "Triethylamine Trick": Pre-wash your silica column with mobile phase containing 1% Triethylamine (

). This neutralizes the acidic sites on the silica. -

Mobile Phase: A gradient of DCM : MeOH (95:5 to 90:10) is standard. For very polar amines, add 1%

(aqueous ammonia) to the MeOH. -

Validation (NMR):

-

Proton NMR: Look for the disappearance of the tosylate methyl singlet (~2.4 ppm).

-

Diagnostic Signal: The methylene protons adjacent to the nitrogen (

) usually appear as a triplet around 2.6 – 2.8 ppm .

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Polyalkylation (Dialkyl product) | Amine is too nucleophilic or stoichiometry is off. | 1. Increase Amine equivalents (to 3.0 - 5.0 eq).2. Use "Reverse Addition" (Add Tosylate slowly to the Amine). |

| No Reaction (SM remains) | Poor nucleophilicity or steric hindrance. | 1. Switch solvent to DMF (higher T).2. Add 0.5 eq NaI (Method B).3. Switch base to |

| Elimination Product (Styrene deriv.) | Base is too strong/bulky acting as a base rather than acid scavenger. | Switch to a weaker, inorganic base ( |

| Hydrolysis (Alcohol formation) | Wet solvent. | Dry Acetonitrile over molecular sieves (3Å). Ensure inert atmosphere. |

Safety & References

Safety Warning: Alkyl tosylates are potent alkylating agents and potential genotoxins . Handle with gloves in a fume hood. Destroy excess tosylate by stirring the waste with aqueous NaOH or ammonia for 24 hours before disposal.

References

-

General Amine Alkylation Mechanisms

-

Finkelstein Reaction & Modifications

-

Purification of Amines (Workup Strategies)

-

University of Rochester, Dept. of Chemistry. "Workup for Removing Amines." Available at: [Link]

-

-

Avoiding Over-Alkylation

-

ACS Green Chemistry Institute. "N-Alkylation Reagent Guide." Available at: [Link]

-

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]

Application Notes & Protocols: Iron-Carbene Catalyzed Cross-Coupling of 3-Phenylpropyl 4-methylbenzenesulfonate

Introduction: Embracing Sustainable Catalysis

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. For decades, this field has been dominated by palladium and nickel catalysts. However, their cost, toxicity, and environmental impact have driven a paradigm shift towards more sustainable alternatives.[1][2] Iron, being the most abundant and least toxic transition metal, has emerged as a highly promising catalyst for these transformations.[3][4] Its low cost and environmentally benign nature make it an ideal candidate for large-scale industrial applications.

This guide focuses on the iron-catalyzed cross-coupling of alkyl electrophiles, a challenging yet highly valuable reaction class. Specifically, we will detail the use of 3-Phenylpropyl 4-methylbenzenesulfonate as an electrophilic partner. Arylsulfonates, such as tosylates, are excellent substrates in nucleophilic substitution reactions due to the exceptional stability of the sulfonate leaving group.[5] The protocols herein leverage the synergistic effect of iron catalysts and N-heterocyclic carbene (NHC) ligands. NHCs are potent σ-donors that form stable complexes with iron, enhancing catalytic activity and enabling the coupling of traditionally difficult substrates like alkyl tosylates.[6][7] We will explore a representative Kumada-type coupling, reacting this compound with an aryl Grignard reagent.

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is paramount for troubleshooting and optimization. While the precise mechanism of iron-catalyzed cross-coupling reactions can be complex and is still a subject of debate, a plausible cycle for the Fe-NHC catalyzed Kumada coupling of an alkyl tosylate with an aryl Grignard reagent (ArMgBr) is outlined below. The process is believed to involve iron species in various oxidation states, potentially including Fe(I), Fe(II), and Fe(III).[8][9][10]

-

Precatalyst Activation: The reaction is initiated by the reduction of the iron precatalyst (e.g., Fe(acac)₃ or FeCl₃) by the Grignard reagent. This in-situ reduction generates a low-valent, catalytically active iron species. The NHC ligand, typically generated from its imidazolium salt precursor by the Grignard reagent, coordinates to the iron center.[4]

-

Transmetalation: The aryl group from the Grignard reagent is transferred to the active iron catalyst.

-

Oxidative Addition or Radical Pathway: This is a key and often debated step. The alkyl tosylate (R-OTs) reacts with the organoiron intermediate. This can proceed via a formal oxidative addition of the C(sp³)–O bond to the iron center. Alternatively, a single-electron transfer (SET) mechanism may occur, generating an alkyl radical (R•), which is then trapped by the iron complex.[11] For alkyl electrophiles, radical pathways are frequently proposed.

-

Reductive Elimination: The coupled product (Ar-R) is formed by the reductive elimination from the iron intermediate, regenerating a low-valent iron species that can re-enter the catalytic cycle.[4]

The choice of an NHC ligand like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) is critical. Its bulky nature helps to prevent catalyst dimerization and decomposition while promoting the desired reductive elimination step.[2] The use of ethereal solvents like THF is standard for Grignard reactions, ensuring the solubility and reactivity of the organomagnesium species.

Caption: Proposed catalytic cycle for the Fe-NHC Kumada cross-coupling.

Detailed Application Protocol

This protocol describes a representative Kumada-type cross-coupling between this compound and 4-methoxyphenylmagnesium bromide.

Materials & Reagents:

-

Iron Precatalyst: Iron(III) acetylacetonate (Fe(acac)₃)

-

NHC Ligand Precursor: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)

-

Alkyl Electrophile: this compound

-

Grignard Reagent: 4-Methoxyphenylmagnesium bromide (1.0 M in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

-

Extraction Solvent: Diethyl ether or Ethyl acetate

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Schlenk line or glovebox for an inert (N₂ or Ar) atmosphere

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure:

1. Preparation of the Starting Electrophile:

-

This compound can be synthesized via the esterification of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[5][12] The product should be purified by recrystallization or column chromatography and its purity confirmed by NMR spectroscopy before use.

2. Reaction Setup (Under Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Fe(acac)₃ (5.3 mg, 0.015 mmol, 3 mol%) and SIPr·HCl (12.8 mg, 0.030 mmol, 6 mol%).

-

Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

-

Add anhydrous THF (2.0 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.

3. Reaction Execution:

-

To the catalyst suspension, add this compound (145.2 mg, 0.50 mmol, 1.0 equiv).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 4-methoxyphenylmagnesium bromide (1.0 M solution in THF, 0.6 mL, 0.60 mmol, 1.2 equiv) dropwise over 5 minutes. A color change is typically observed upon addition of the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.

4. Reaction Workup and Purification:

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl (5 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cross-coupled product, 1-(3-phenylpropyl)-4-methoxybenzene.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the described protocol. Yields are representative and may vary based on the purity of reagents and adherence to inert atmosphere techniques.

| Parameter | Value | Notes |

| Electrophile | This compound | 0.50 mmol |

| Nucleophile | 4-Methoxyphenylmagnesium bromide | 1.2 equiv |

| Catalyst Loading | 3 mol% Fe(acac)₃ | Iron source |

| Ligand Loading | 6 mol% SIPr·HCl | NHC precursor |

| Solvent | Anhydrous THF | 0.25 M |

| Temperature | Room Temperature | After initial cooling |

| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS |

| Expected Product | 1-(3-phenylpropyl)-4-methoxybenzene | - |

| Typical Yield | 75-90% | Isolated yield after chromatography |

Troubleshooting and Field Insights

-

Low Yield:

-

Cause: Inactive Grignard reagent, moisture in the reaction, or poor quality iron precatalyst.

-

Solution: Titrate the Grignard reagent before use. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, high-purity Fe(acac)₃.

-

-

Formation of Homocoupled Product (Ar-Ar):

-

Cause: This is a common side reaction in Grignard couplings. It can be exacerbated by certain iron precursors or an excess of Grignard reagent.

-

Solution: Ensure slow, dropwise addition of the Grignard reagent at 0 °C. Using iron salts with fluoride counterions (e.g., FeF₃) has been reported to suppress homocoupling in some systems.[4][6]

-

-

No Reaction:

-

Cause: The NHC ligand may not have formed in situ. The C-O bond of the tosylate is strong and requires an active catalyst.

-

Solution: Confirm the quality of the SIPr·HCl. The Grignard reagent acts as the base to deprotonate the imidazolium salt; ensure at least one equivalent of Grignard relative to the NHC precursor is present. Consider using a pre-formed, well-defined Fe-NHC complex if available.[7][13]

-

Conclusion

Iron-NHC catalyzed cross-coupling reactions offer a powerful and sustainable method for the formation of C(sp³)-C(sp²) bonds. The use of readily available alkyl tosylates like this compound expands the scope of accessible molecular structures for researchers in drug discovery and materials science. By understanding the underlying mechanism and adhering to careful experimental technique, these protocols can be reliably implemented to achieve high yields of desired products, paving the way for greener and more cost-effective chemical synthesis.

References

-

Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. ResearchGate. Available at: [Link]

-

Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. Georg Thieme Verlag KG. Available at: [Link]

-

Iron-catalyzed Cross-coupling Reactions. Organic Reactions. Available at: [Link]

-

Iron N-heterocyclic carbene complexes in homogeneous catalysis. ResearchGate. Available at: [Link]

-

Iron-Catalyzed Reductive Cross-Coupling of Alkyl Electrophiles with Olefins. National Center for Biotechnology Information. Available at: [Link]

-

Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalysts. ACG Publications. Available at: [Link]

-

Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Chinese Chemical Society. Available at: [Link]

-

Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(I) complexes. ResearchGate. Available at: [Link]

-

Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. National Center for Biotechnology Information. Available at: [Link]

-

Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(i) complexes. Royal Society of Chemistry. Available at: [Link]

-

Iron(ii) triflate/N-heterocyclic carbene-catalysed cross-coupling of arylmagnesiums with aryl chlorides and tosylates. Royal Society of Chemistry. Available at: [Link]

-

Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(i) complexes. Scilit. Available at: [Link]

-

Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of Di- and Tetracarbene Iron(II) Complexes with Chelating N-Heterocyclic Carbene Ligands and Their Application in Aryl Grignard–Alkyl Halide Cross-Coupling. ACS Publications. Available at: [Link]

-

C(sp2)–C(sp3) Kumada Cross-Coupling of Aryl Tosylates with Alkyl and Aryl Grignard Reagents Catalyzed by Cobalt-NHC Complexes. Wiley Online Library. Available at: [Link]

-

NHC–Iron, Ruthenium and Osmium Complexes in Catalysis. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Organo-Iron(II) Complexes including N-Heterocyclic Carbene Ligation as Solar Cell Material. DiVA. Available at: [Link]

-

Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Iron Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. This compound | 3742-75-4 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron-Catalyzed Reductive Cross-Coupling of Alkyl Electrophiles with Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenylpropyl 4-methylbenzenesulfonate

Welcome to the technical support guide for the purification of 3-Phenylpropyl 4-methylbenzenesulfonate via column chromatography. This document is designed for researchers and drug development professionals to navigate the common challenges associated with this specific separation. My goal is to provide not just a protocol, but a framework for understanding the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The purification of sulfonate esters like 3-phenylpropyl tosylate presents a unique set of challenges. While seemingly a straightforward separation of a moderately polar product from its precursors, issues such as co-elution with starting materials, removal of excess reagents, and potential on-column degradation can compromise yield and purity. This guide provides field-proven insights and solutions to these specific problems.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the purification process. The solutions are based on a causal understanding of the chromatographic separation and the chemical nature of the molecules involved.

Question 1: My product is co-eluting with the starting material, 3-phenylpropanol. The spots are very close on the TLC plate. How can I improve the separation?

Answer: This is a classic resolution problem stemming from insufficient selectivity of the eluent system. 3-Phenylpropyl tosylate is significantly less polar than the parent alcohol due to the masking of the hydroxyl group. However, a standard ethyl acetate/hexane system may not always provide baseline separation.

-

Underlying Cause: The polarity difference between the tosylate and the alcohol might not be fully exploited by the chosen solvent system. Ethyl acetate is a polar solvent that can effectively elute both compounds, sometimes too well, leading to overlapping elution profiles.

-

Immediate Solution:

-

Optimize Your Gradient: Instead of a simple isocratic elution, employ a shallow gradient. Start with a very low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and increase the concentration of ethyl acetate very slowly (e.g., 1% increments over several column volumes). This will hold the more polar alcohol on the column longer while allowing the tosylate to elute.

-

Change Solvent Selectivity: If optimizing the gradient fails, switch to a different solvent system. The goal is to alter the specific interactions between the analytes, the stationary phase, and the mobile phase. Good alternatives to Ethyl Acetate/Hexane include:

-

-

Self-Validation Check: Before committing to a new column, run a series of TLCs with these different solvent systems. The optimal system is one that provides the largest difference in Rf values (ΔRf) between your product and the alcohol, with the product Rf ideally around 0.3-0.4.[3][4]

Question 2: My overall yield is low, and I'm observing a new, faint spot on my post-column TLCs that wasn't in the crude mixture. What is happening?

Answer: This strongly suggests that your product is decomposing on the column. Sulfonate esters can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis back to the starting alcohol or other degradation pathways.[3][5]

-

Underlying Cause: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[4] These acidic sites can act as a catalyst for the decomposition of sensitive compounds like tosylates.

-

Troubleshooting & Solution:

-

Confirm Instability: Test your compound's stability directly. Dissolve a small amount of your crude material in your chosen eluent, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for an hour, then run a new TLC from the vial and compare it to the original spot. If a new spot (often the starting alcohol) appears or intensifies, you have confirmed on-column decomposition.[3]

-

Deactivate the Silica Gel: You can neutralize the acidic sites by preparing a slurry of silica gel in your non-polar solvent containing 1% triethylamine (Et3N), then packing the column with this slurry. Run the column with an eluent that also contains a small amount (e.g., 0.1-0.5%) of triethylamine. This will prevent acid-catalyzed degradation.

-

Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying acid-sensitive compounds.[3] You will need to re-optimize your solvent system with TLC, as Rf values will differ significantly from silica.

-

Question 3: I am struggling to remove the unreacted p-toluenesulfonyl chloride (TsCl). It runs very close to my desired product on the TLC.

Answer: Excess tosyl chloride is a common impurity that is relatively non-polar and can be challenging to separate from the similarly non-polar product.

-

Underlying Cause: Both the product and TsCl lack highly polar functional groups, placing them in a similar region of the chromatogram.

-

Solutions:

-

Pre-Column Quench: Before attempting chromatography, quench the excess TsCl in your reaction mixture. A common method is to add a small amount of a nucleophilic amine, like pyridine or even water, and stir for an hour to convert the TsCl into a more polar salt or sulfonic acid, which can then be easily removed by an aqueous workup.[6]

-

Chromatographic Strategy: If you must separate them on the column, start with a very non-polar eluent, such as pure hexane or 1-2% ethyl acetate in hexane. This should be non-polar enough to elute the TsCl while keeping your product adsorbed at the top of the column. Once the TsCl has been completely washed off (monitored by TLC), you can then begin the gradient to elute your product.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the ideal stationary phase for this purification?

-

A1: For most applications, standard flash-grade silica gel (230-400 mesh) is the first choice due to its high resolving power and cost-effectiveness.[7] However, if you suspect your compound is degrading, you should consider using deactivated silica gel or neutral alumina as discussed in the troubleshooting section.[3]

-

-

Q2: How do I select the initial eluent composition for my column?

-

A2: The ideal starting point is determined using thin-layer chromatography (TLC).[7] You should screen various solvent systems to find a composition that gives your target compound, 3-phenylpropyl tosylate, an Rf value of approximately 0.3 to 0.4.[4] This Rf value generally ensures that the compound will elute in a reasonable number of column volumes and be well-separated from impurities.

-

-

Q3: Besides the starting alcohol and TsCl, what other impurities should I be aware of?

-

Q4: Is dry loading or wet loading better for this purification?

-

A4: Dry loading is almost always superior for achieving high resolution. This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding the dry powder to the top of the prepared column. This technique ensures that the sample is introduced as a very narrow, uniform band, which is critical for separating closely eluting compounds.

-

Detailed Experimental Protocol: Column Chromatography

This protocol provides a standardized workflow for the purification.

Preparation of the Column and Sample

-

Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude product weight.[4] For difficult separations, a higher ratio is recommended.

-

Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) to form a consistent slurry.

-

Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.[4] Pour the silica slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[4] Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

-

Prepare the Sample (Dry Loading):

-

Dissolve your crude 3-phenylpropyl tosylate in a minimal amount of a volatile solvent (e.g., DCM or acetone).

-

Add 2-3 times the weight of your crude product in silica gel to this solution.

-

Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

-

-

Equilibrate the Column: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

Loading and Elution

-

Load the Sample: Carefully add the dry-loaded sample powder to the top of the column, forming a neat, flat layer on top of the sand. Add another thin layer of sand on top of the sample.

-

Begin Elution: Carefully add the initial eluent to the column. Use a gradient elution for the best separation. A suggested gradient is outlined in the table below. The flow rate should be adjusted so that fractions drip at a rate of about 1-2 drops per second.

Data Summary: Elution Parameters

| Parameter | Recommended Value/System | Rationale & Notes |

| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice. Use deactivated silica or alumina if decomposition is observed.[3][7] |

| Primary Eluent System | Ethyl Acetate (EtOAc) / Hexane | A versatile system for compounds of intermediate polarity.[2][10] |

| Alternative Eluent | Dichloromethane (DCM) / Hexane | Offers different selectivity, potentially resolving co-eluting spots. |

| Starting Eluent | 5% EtOAc in Hexane | Ensures elution of non-polar impurities (like TsCl) first. |

| Elution Gradient | 5% → 20% EtOAc in Hexane | A shallow gradient is key to resolving the product from the more polar starting alcohol. |

| Target Product Rf | ~0.35 (in 15% EtOAc/Hexane) | This is an ideal target for good separation on the column.[4] |

| Impurity Rf (Alcohol) | ~0.15 (in 15% EtOAc/Hexane) | The starting alcohol is significantly more polar and should have a lower Rf. |

Fraction Collection and Analysis

-

Collect Fractions: Collect the eluent in sequentially labeled test tubes. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.

-

Monitor by TLC: Analyze the collected fractions using TLC to identify which ones contain your pure product.[7] Spot every few fractions on a TLC plate, run it in a slightly more polar solvent system than your eluent (e.g., 25% EtOAc/Hexane) to get good spot separation, and visualize under a UV lamp.

-

Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow and Logic Diagrams

To further clarify the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

Caption: Experimental workflow from sample preparation to pure product.

Sources

- 1. reddit.com [reddit.com]

- 2. Chromatography [chem.rochester.edu]

- 3. Chromatography [chem.rochester.edu]

- 4. web.uvic.ca [web.uvic.ca]

- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

Technical Support Center: Optimizing Nucleophilc Substitution with 3-Phenylpropyl 4-methylbenzenesulfonate

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 3-phenylpropyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, troubleshoot common issues, and achieve optimal results.

Introduction to the System

This compound is an ideal substrate for many nucleophilic substitution reactions. Its structure offers two key advantages:

-

An Excellent Leaving Group: The 4-methylbenzenesulfonate (tosylate, OTs) group is a superb leaving group. When it departs, the resulting tosylate anion is highly stabilized by resonance, making it a weak base and facilitating its displacement.[1][2][3][4] This is a critical factor for a successful substitution reaction.[1]

-

A Primary Alkyl Center: The electrophilic carbon is primary, which strongly favors the bimolecular (SN2) mechanism.[5][6] This pathway is a concerted, single-step process where the nucleophile attacks as the leaving group departs, typically leading to a predictable inversion of stereochemistry if the center were chiral.[6][7]

However, the presence of hydrogens on the adjacent (beta) carbon introduces a significant competing pathway: the bimolecular elimination (E2) reaction. This guide will focus on maximizing the desired SN2 product while minimizing this and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?

A: This is a common issue that typically points to one of four factors:

-

Insufficient Nucleophilicity: Your chosen nucleophile may be too weak to displace the tosylate group under the current conditions.

-

Incorrect Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states. A suboptimal solvent can drastically slow down or stall an SN2 reaction.

-

Low Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a very slow reaction rate.

-